molecular formula C8H11ClFN B1319404 1-(4-Fluorophenyl)ethanamine hydrochloride CAS No. 403-37-2

1-(4-Fluorophenyl)ethanamine hydrochloride

Cat. No. B1319404
CAS RN: 403-37-2
M. Wt: 175.63 g/mol
InChI Key: MBYCTXPTBWSAMJ-UHFFFAOYSA-N
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Description

“1-(4-Fluorophenyl)ethanamine hydrochloride” is a chemical compound with the IUPAC name (1S)-1-(4-fluorophenyl)ethanamine hydrochloride .


Molecular Structure Analysis

The molecular formula of “1-(4-Fluorophenyl)ethanamine hydrochloride” is C8H11ClFN . The average mass is 175.631 Da and the monoisotopic mass is 175.056412 Da .


Chemical Reactions Analysis

The compound “1-(4-Fluorophenyl)ethanamine hydrochloride” is used in nucleophilic substitution reactions . It has also been used in the synthesis of novel thioureas with diuretic and saluretic activity .


Physical And Chemical Properties Analysis

The physical form of “1-(4-Fluorophenyl)ethanamine hydrochloride” is described as a white to yellow powder or crystals . It is stored at room temperature .

Scientific Research Applications

Synthesis and Analytical Characterizations

1-(4-Fluorophenyl)ethanamine hydrochloride has been investigated for its potential in various clinical applications, with some derivatives functioning as NMDA receptor antagonists. A study focused on the syntheses and comprehensive analytical characterizations of related substances, highlighting their chemical properties and potential applications (Dybek et al., 2019).

Antiamoebic Activity

Research into the antiamoebic activity of compounds containing N-substituted ethanamine tails, preceded by reactions involving 2-chloro N-substituted ethanamine hydrochloride, has shown promising results. These studies provide insights into the potential medical applications of such compounds (Zaidi et al., 2015).

Multifunctional Biocide Applications

The derivative 2-(Decyithio)Ethanamine Hydrochloride has been identified as a multifunctional biocide with applications in cooling water systems, showcasing its broad-spectrum activity against bacteria, fungi, and algae (Walter & Cooke, 1997).

Isotope-Enriched Derivatives for Scientific Studies

The preparation of isotopically enriched derivatives of N-methyl-2-(4-nitrophenoxy)ethanamine hydrochlorides has been documented, facilitating studies in various scientific fields (Yilmaz & Shine, 1988).

Potential in Antiarrhythmic Drugs

A derivative, hydrochloride 1-(4-fluorophenyl)-1-(4-nitrobenzoylamino)-2-(N-ethyl-4-piperidyl)-ethane, has been synthesized and studied for its antiarrhythmic activity, leading to clinical trials as a class III antiarrhythmic drug (Glushkov et al., 2011).

NK(1) Receptor Antagonist Development

Efficient stereoselective synthesis of the orally active NK(1) receptor antagonist Aprepitant has been reported, involving direct condensation of N-benzyl ethanolamine with glyoxylic acid. This research highlights the compound's potential in pharmacological applications (Brands et al., 2003).

Histamine H1-Agonistic Activity

2-Phenylhistamines, synthesized with various substituents, have been studied for their histamine H1-agonistic activity, providing insights into potential therapeutic applications (Zingel et al., 1990).

Optical Detection of Mercury

A novel sensor based on 2-[3-(2-aminoethylthio)propylthio]ethanamine for selective optical detection of mercury has been developed, demonstrating the compound's application in environmental monitoring (Wanichacheva et al., 2009).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

1-(4-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYCTXPTBWSAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)ethanamine hydrochloride

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